3-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound notable for its unique chemical structure and potential applications in pharmaceuticals and agrochemicals. The compound features a fluorine atom, an aniline group, and a thiadiazole moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of 223.27 g/mol. It is classified under aminotoluenes, which are aromatic compounds containing both an amino group and a methyl group on the benzene ring.
The synthesis of 3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves two main steps:
Technical details regarding the specific reagents and conditions can vary, but common methods include using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce the fluorine atom effectively.
The molecular structure of 3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be represented as follows:
C1=NN=C(S1)NCC2=CC=CC=C2FThis structure indicates that the presence of the fluorine atom and the thiadiazole ring significantly influences its chemical properties and biological interactions.
3-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
The mechanism of action of 3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with biological targets:
The physical and chemical properties of 3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline include:
These properties are crucial for determining suitable applications in research and industry.
3-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has diverse applications in scientific research:
Ongoing research aims to further elucidate its mechanisms of action and explore additional applications across various scientific fields.
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9